1-Methyl-1H-benzo[d]imidazole-7-carboxylic acid
Overview
Description
1-Methyl-1H-benzo[d]imidazole-7-carboxylic acid is a heterocyclic aromatic compound that belongs to the benzimidazole family. This compound is characterized by a fused benzene and imidazole ring system, with a carboxylic acid group at the 7th position and a methyl group at the 1st position. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Mechanism of Action
Target of Action
1-Methyl-1H-benzo[d]imidazole-7-carboxylic acid, also known as 3-methylbenzimidazole-4-carboxylic acid, is a derivative of imidazole . Imidazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
Imidazole derivatives have been found to interact with various targets, leading to a wide range of biological activities .
Biochemical Pathways
Imidazole derivatives have been found to interact with various targets, affecting multiple biochemical pathways .
Result of Action
Imidazole derivatives have been found to exhibit a broad range of biological activities .
Biochemical Analysis
Biochemical Properties
It is known that benzimidazoles, the class of compounds to which it belongs, play a significant role in various biochemical reactions . They interact with a variety of enzymes, proteins, and other biomolecules, and the nature of these interactions can be quite complex .
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Like many other compounds, its effects may change over time due to factors such as stability, degradation, and long-term effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1H-benzo[d]imidazole-7-carboxylic acid typically involves the cyclization of o-phenylenediamine with carboxylic acid derivatives. One common method includes the reaction of o-phenylenediamine with methyl chloroformate under basic conditions to form the intermediate, which is then cyclized to yield the desired benzimidazole derivative .
Industrial Production Methods: Industrial production of benzimidazole derivatives often employs catalytic processes to enhance yield and selectivity. For instance, the use of nickel-catalyzed cyclization of amido-nitriles has been reported to produce substituted benzimidazoles efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-benzo[d]imidazole-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using catalysts like iron or aluminum chloride.
Major Products:
Oxidation: N-oxides of benzimidazole.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution: Various substituted benzimidazoles depending on the electrophile used.
Scientific Research Applications
1-Methyl-1H-benzo[d]imidazole-7-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and as a catalyst in organic reactions.
Comparison with Similar Compounds
1H-benzo[d]imidazole-7-carboxylic acid: Lacks the methyl group at the 1st position.
2-Methyl-1H-benzo[d]imidazole-7-carboxylic acid: Methyl group is at the 2nd position instead of the 1st.
1-Methyl-1H-benzo[d]imidazole-5-carboxylic acid: Carboxylic acid group is at the 5th position instead of the 7th.
Uniqueness: 1-Methyl-1H-benzo[d]imidazole-7-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 1st position and the carboxylic acid group at the 7th position provides distinct steric and electronic properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-methylbenzimidazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-11-5-10-7-4-2-3-6(8(7)11)9(12)13/h2-5H,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMXGKIPZPNWST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=CC=CC(=C21)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901262373 | |
Record name | 1-Methyl-1H-benzimidazole-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901262373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
672957-99-2 | |
Record name | 1-Methyl-1H-benzimidazole-7-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=672957-99-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-1H-benzimidazole-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901262373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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